4-Methyl-4-nitropentanenitrile
Overview
Description
4-Methyl-4-nitropentanenitrile (MMPN) is a compound with a molecular weight of 142.16 . It is a yellow crystalline powder used as a precursor in the synthesis of nitramines, such as RDX (Research Department explosive) and HMX (High-Explosive Military Explosive).
Molecular Structure Analysis
The IUPAC name for 4-Methyl-4-nitropentanenitrile is the same as its common name . The InChI code for this compound is 1S/C6H10N2O2/c1-6(2,8(9)10)4-3-5-7/h3-4H2,1-2H3 , and the InChI key is NBEZXTYDFSHDFX-UHFFFAOYSA-N .Scientific Research Applications
Organic Syntheses and Antitumor Activity : Pentanedinitrile derivatives, closely related to 4-Methyl-4-nitropentanenitrile, have been used as functional materials, including biologically active compounds, and as precursors for azaheterocycles, polymers, etc. A study found that pentanedinitrile-2,4-dinitronate has been investigated for its antitumor activity, indicating a potential application in cancer research and treatment (Nishiwaki et al., 1999).
Chemical Mechanisms in Therapeutics : A research focusing on aliphatic beta-nitroalcohols, closely related to 4-Methyl-4-nitropentanenitrile, highlighted their potential as pharmacologic corneoscleral cross-linking agents. This study aimed to identify more effective agents and understand the specific chemistry involved under physiological conditions (Paik et al., 2010).
Selective Extraction and Separation : The use of 4-methylpentan-2-ol, closely related to 4-Methyl-4-nitropentanenitrile, in the selective extraction and separation of iron(III) from acidic solutions demonstrates its application in analytical chemistry and potentially in industrial processes (Gawali & Shinde, 1974).
Multi-component Chemical Synthesis : An efficient synthesis of 3-substituted 2-methylene-4-nitrobutanenitriles, which includes compounds structurally similar to 4-Methyl-4-nitropentanenitrile, was developed. This synthesis was achieved through a four-component reaction without the need for catalysts or additives, indicating its utility in organic chemistry and materials science (Jin et al., 2011).
properties
IUPAC Name |
4-methyl-4-nitropentanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-6(2,8(9)10)4-3-5-7/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEZXTYDFSHDFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397714 | |
Record name | 4-NITRO-4-METHYLVALERONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4-nitropentanenitrile | |
CAS RN |
16507-00-9 | |
Record name | 4-NITRO-4-METHYLVALERONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-METHYL-4-NITROVALERONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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